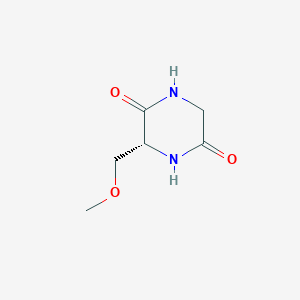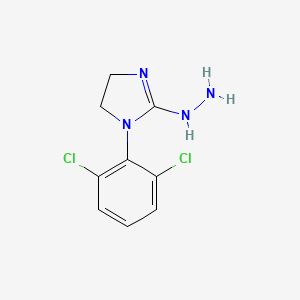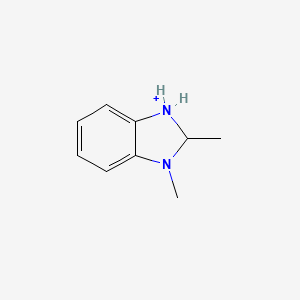![molecular formula C17H18O2 B12532115 3'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12532115.png)
3'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-(tert-Butyl)-[1,1’-biphenyl]-2-carboxylic acid is an organic compound featuring a biphenyl core with a tert-butyl group at the 3’ position and a carboxylic acid group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-(tert-Butyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl and tert-butyl bromide.
Formation of tert-Butyl Biphenyl: Biphenyl undergoes a Friedel-Crafts alkylation reaction with tert-butyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 3’-(tert-Butyl)-[1,1’-biphenyl].
Carboxylation: The tert-butyl biphenyl is then subjected to a carboxylation reaction using carbon dioxide (CO2) in the presence of a strong base like sodium hydride (NaH) to introduce the carboxylic acid group at the 2 position, yielding 3’-(tert-Butyl)-[1,1’-biphenyl]-2-carboxylic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl peroxide.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to the corresponding alcohol or aldehyde.
Substitution: The biphenyl core allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: tert-Butyl alcohol, tert-butyl peroxide.
Reduction: 3’-(tert-Butyl)-[1,1’-biphenyl]-2-methanol, 3’-(tert-Butyl)-[1,1’-biphenyl]-2-aldehyde.
Substitution: Halogenated or nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3’-(tert-Butyl)-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of polymers, resins, and as an additive in lubricants and coatings.
Wirkmechanismus
The mechanism of action of 3’-(tert-Butyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its bioactive properties.
Vergleich Mit ähnlichen Verbindungen
4,4’-Di-tert-butylbiphenyl: Similar structure but with tert-butyl groups at the 4,4’ positions.
tert-Butylbenzoic acid: Contains a single benzene ring with a tert-butyl group and a carboxylic acid group.
Biphenyl-2-carboxylic acid: Lacks the tert-butyl group, providing a simpler structure for comparison.
Eigenschaften
Molekularformel |
C17H18O2 |
|---|---|
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
2-(3-tert-butylphenyl)benzoic acid |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)13-8-6-7-12(11-13)14-9-4-5-10-15(14)16(18)19/h4-11H,1-3H3,(H,18,19) |
InChI-Schlüssel |
XGSKYYNCDDFBIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=CC(=C1)C2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)-](/img/structure/B12532032.png)

![2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12532064.png)
![N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B12532071.png)







![Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane](/img/structure/B12532120.png)


